molecular formula C14H13BrN2OS B6710538 N-[(5-bromopyridin-3-yl)-cyclopropylmethyl]thiophene-3-carboxamide

N-[(5-bromopyridin-3-yl)-cyclopropylmethyl]thiophene-3-carboxamide

Cat. No.: B6710538
M. Wt: 337.24 g/mol
InChI Key: JKJNHEBMSMTMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-bromopyridin-3-yl)-cyclopropylmethyl]thiophene-3-carboxamide is a synthetic organic compound that features a unique combination of a bromopyridine moiety, a cyclopropylmethyl group, and a thiophene carboxamide

Properties

IUPAC Name

N-[(5-bromopyridin-3-yl)-cyclopropylmethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2OS/c15-12-5-11(6-16-7-12)13(9-1-2-9)17-14(18)10-3-4-19-8-10/h3-9,13H,1-2H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJNHEBMSMTMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=CN=C2)Br)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromopyridin-3-yl)-cyclopropylmethyl]thiophene-3-carboxamide typically involves multiple steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of Cyclopropylmethyl Bromide: Cyclopropylmethanol is converted to cyclopropylmethyl bromide using hydrobromic acid or phosphorus tribromide.

    Coupling Reaction: The brominated pyridine is then coupled with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to form the intermediate.

    Thiophene Carboxamide Formation: The final step involves the reaction of the intermediate with thiophene-3-carboxylic acid chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the bromopyridine moiety can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Oxidized thiophene derivatives

    Reduction: Reduced pyridine derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Chemistry

In chemistry, N-[(5-bromopyridin-3-yl)-cyclopropylmethyl]thiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions of bromopyridine and thiophene derivatives with biological macromolecules. It may serve as a probe in biochemical assays or as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific electronic or optical properties. Its incorporation into polymers or other materials could lead to advancements in technology.

Mechanism of Action

The mechanism by which N-[(5-bromopyridin-3-yl)-cyclopropylmethyl]thiophene-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromopyridine moiety can engage in halogen bonding, while the thiophene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chloropyridin-3-yl)-cyclopropylmethyl]thiophene-3-carboxamide
  • N-[(5-fluoropyridin-3-yl)-cyclopropylmethyl]thiophene-3-carboxamide
  • N-[(5-iodopyridin-3-yl)-cyclopropylmethyl]thiophene-3-carboxamide

Uniqueness

N-[(5-bromopyridin-3-yl)-cyclopropylmethyl]thiophene-3-carboxamide is unique due to the presence of the bromine atom, which can engage in specific interactions not possible with other halogens. This can affect the compound’s reactivity, binding properties, and overall biological activity, making it a valuable compound for research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.